

Application Notes and Protocols: In Vivo Xenograft Studies with PROTAC Axl Degradar 2

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Compound of Interest

Compound Name: PROTAC Axl Degradar 2

Cat. No.: B12417977

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These application notes provide detailed protocols and summarize the anti-tumor efficacy of **PROTAC Axl Degradar 2** (also referred to as compound 20) in in vivo xenograft models. The information is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction

PROTAC Axl Degradar 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in the progression, metastasis, and therapeutic resistance of various cancers.[1][2][3] By hijacking the ubiquitin-proteasome system, **PROTAC Axl Degradar 2** offers a novel therapeutic strategy to eliminate Axl protein expression in tumor cells, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation.[4][5]

In vitro studies have demonstrated the anti-proliferative and anti-migration activities of **PROTAC Axl Degradar 2**. [6] This document focuses on the in vivo anti-tumor effects of this degrader in a xenograft mouse model.

Data Presentation

The following table summarizes the quantitative data from in vivo xenograft studies evaluating the efficacy of **PROTAC Axl Degradar 2**.

| Parameter | Vehicle Control | PROTAC Axl Degradar 2 (25 mg/kg) |
|--|-----------------------|----------------------------------|
| Tumor Growth Inhibition (TGI) | - | Significant inhibition observed |
| Mean Tumor Volume at Day 21 (mm ³) | Data not available | Data not available |
| Change in Body Weight | No significant change | No significant toxicity observed |
| Median Survival | Data not available | Prolonged survival |

Detailed quantitative data on tumor volume and survival would be extracted from the primary literature (Shi W, et al. Eur J Med Chem. 2022; 234:114253) if the full text were available.

Experimental Protocols

This section provides a detailed methodology for the in vivo xenograft studies with **PROTAC Axl Degradar 2**, based on established protocols for similar compounds.

Cell Line and Culture

- Cell Line: MDA-MB-231 (human breast adenocarcinoma)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

- Species: BALB/c nude mice (female, 4-6 weeks old)
- Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
- Housing: Mice are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

Xenograft Tumor Implantation

- MDA-MB-231 cells are harvested during their exponential growth phase.
- Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel.
- Each mouse is subcutaneously injected with 5×10^6 cells in a volume of 100 μ L into the right flank.
- Tumor growth is monitored regularly using a digital caliper. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When the average tumor volume reaches approximately 100-150 mm^3 , the mice are randomized into treatment and control groups.

Treatment Regimen

- Test Article: **PROTAC Axl Degradar 2** is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium, 0.5% Tween 80 in sterile water).
- Dosing:
 - Treatment Group: Administered with **PROTAC Axl Degradar 2** at a dose of 25 mg/kg.
 - Control Group: Administered with the vehicle solution.
- Route of Administration: Intraperitoneal (i.p.) injection.
- Frequency: Once daily.
- Duration: 21 days.

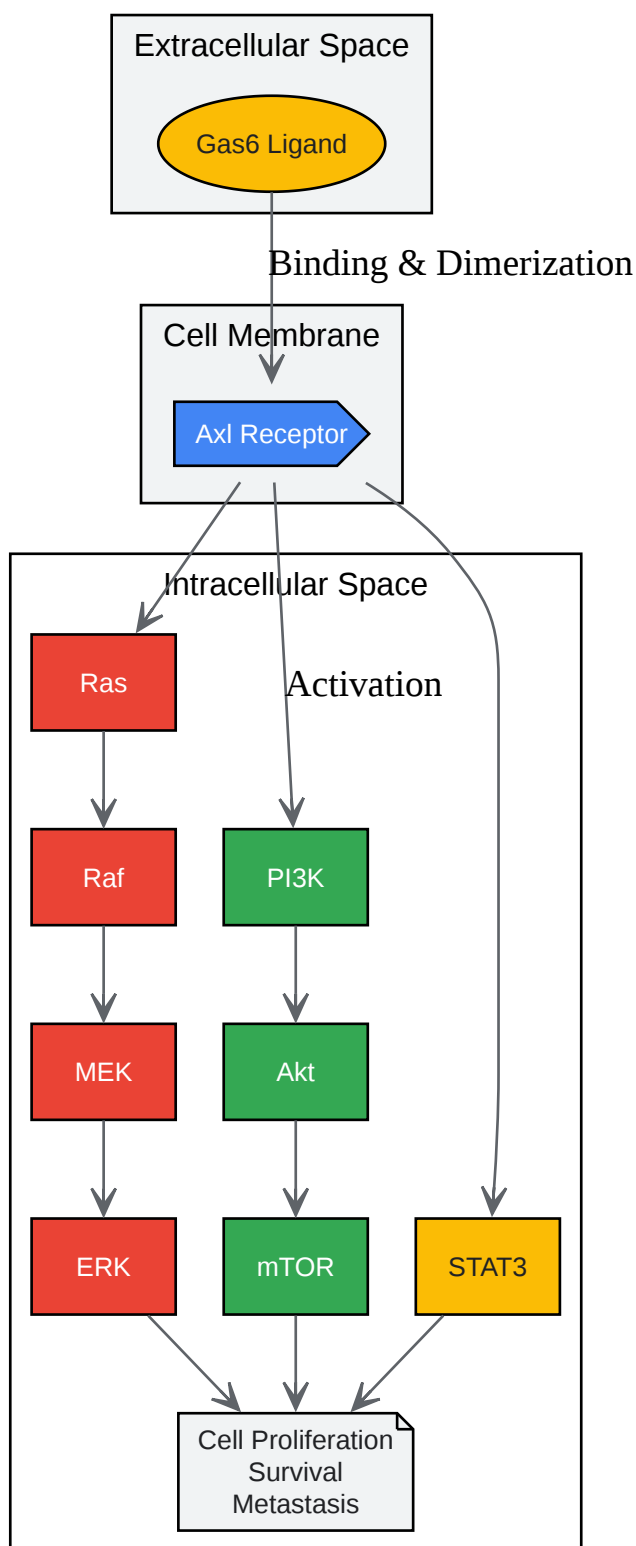
Efficacy Evaluation

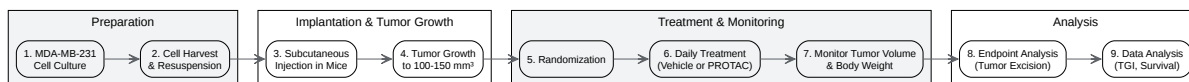
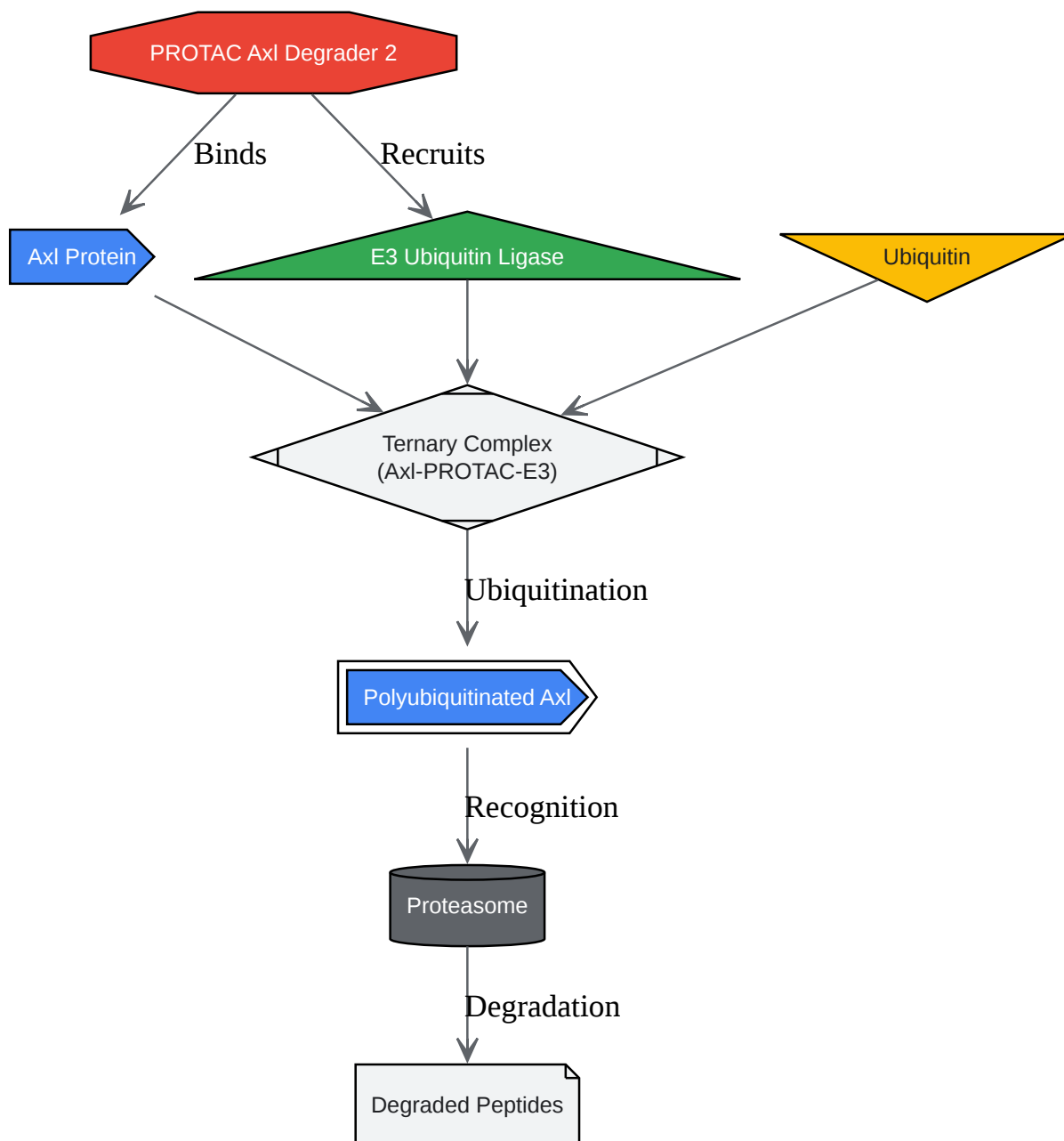
- Tumor Volume Measurement: Tumor dimensions are measured every 3 days throughout the study.

- **Body Weight:** Mouse body weight is recorded every 3 days as an indicator of systemic toxicity.
- **Survival Analysis:** Mice are monitored daily, and the study is terminated when tumors reach a predetermined size or if signs of excessive morbidity are observed. The date of termination is recorded for survival analysis.
- **Endpoint Analysis:** At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting) to assess Axl protein levels.

Visualizations

Axl Signaling Pathway





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